1-Methylpyrano(3,4-b)indol-3(9H)-one

Beschreibung

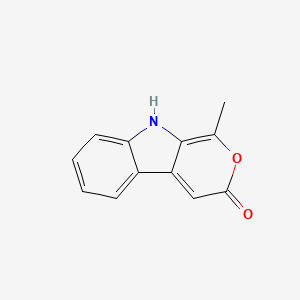

1-Methylpyrano[3,4-b]indol-3(9H)-one is a fused heterocyclic compound featuring a pyran ring annulated to an indole scaffold. This structure serves as a critical intermediate in organic synthesis, particularly for constructing carbazole alkaloids and other polycyclic systems. Its utility stems from its reactivity as a diene in Diels-Alder reactions, enabling access to bioactive carbazoles such as carbazomycins A, B, and hyellazole . The methyl group at the 1-position enhances regioselectivity in cycloadditions, directing electron-deficient dienophiles to specific positions on the indole framework .

Eigenschaften

IUPAC Name |

1-methyl-9H-pyrano[3,4-b]indol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-7-12-9(6-11(14)15-7)8-4-2-3-5-10(8)13-12/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQRQCAOWIROBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=O)O1)C3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971593 | |

| Record name | 1-Methylpyrano[3,4-b]indol-3(9H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35296-53-8, 5620-03-1 | |

| Record name | 1-Methylpyrano[3,4-b]indol-3(9H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35296-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrano(3,4-b)indol-3(9H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpyrano[3,4-b]indol-3(9H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLPYRANO(3,4-B)INDOL-3(9H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I51S69D8L1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpyrano(3,4-b)indol-3(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed intramolecular oxidative coupling reactions . This method allows for the formation of the fused ring system with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. The use of continuous flow reactors can also enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methylpyrano(3,4-b)indol-3(9H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Synthesis of 1-Methylpyrano(3,4-b)indol-3(9H)-one

The synthesis of this compound typically involves multi-component reactions that facilitate the formation of complex structures. For instance, recent studies have demonstrated the use of indole derivatives in multicomponent reactions to yield various pyranoindole compounds. These reactions often utilize catalysts such as ammonium chloride or ionic liquids to enhance yields and selectivity .

Key Synthetic Methods

- Diels-Alder Reaction : A critical method for synthesizing pyranoindoles involves the Diels-Alder reaction with suitable dienophiles, leading to regioselective products that can be further functionalized .

- Rhodaelectro-Catalysis : This novel approach has been employed to synthesize pyrano[3,4-b]indol-1(9H)-ones through dehydrogenative Heck reactions, showcasing the versatility of this compound in synthetic organic chemistry .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmacological applications. Studies have indicated its potential as an anti-cancer agent and its effectiveness against various microbial strains.

Pharmacological Properties

- Antitumor Activity : Compounds derived from this compound have shown promising results in inhibiting tumor growth in vitro. For example, certain derivatives demonstrated significant cytotoxic effects against A549 lung adenocarcinoma cells .

- Antimicrobial Effects : Various studies have reported the antimicrobial properties of pyranoindole derivatives against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in treating infectious diseases .

Case Study 1: Anticancer Activity

A study explored the synthesis of novel indole-based compounds using this compound as a precursor. The synthesized compounds were evaluated for their anticancer properties against several cancer cell lines. Results indicated that some derivatives exhibited high potency, with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of pyranoindole derivatives synthesized from this compound. The study employed disk diffusion methods to assess activity against a panel of bacterial strains. The results highlighted several compounds with notable antibacterial activity, suggesting their potential use as new antimicrobial agents .

Applications in Drug Development

The unique properties of this compound position it as a valuable scaffold in drug discovery. Its ability to form diverse derivatives through relatively simple synthetic routes opens avenues for developing new therapeutic agents.

Potential Therapeutic Uses

- Cancer Treatment : Given its demonstrated anticancer properties, further exploration into its mechanism of action and optimization for selectivity could lead to novel cancer therapies.

- Infectious Disease Management : The antimicrobial activity suggests that derivatives could be developed into new antibiotics or antifungal agents.

Wirkmechanismus

The mechanism of action of 1-Methylpyrano(3,4-b)indol-3(9H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in the proliferation and survival of cancer cells . By binding to the active site of FGFR, this compound can effectively block the signaling cascade, leading to reduced tumor growth and metastasis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Tetrahydropyrano[3,4-b]indole Derivatives

Compounds such as (1-Carboxymethyl-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid (11), (8-Ethyl-1-methoxycarbonylmethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid (12), and (1-Carbamoylmethyl-8-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid methyl ester (13) share the pyranoindole core but differ in substituents and oxidation states. These derivatives exhibit distinct physical properties (e.g., melting points ranging from 166–182°C) and reactivity due to variations in ester, carboxy, or carbamoyl groups .

Pyrazolo-Fused Pyranoindolones

3,6-Dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one () introduces a pyrazole ring fused to the pyranoindolone system. Its NMR data (δ 7.5–8.5 ppm for aromatic protons) confirm distinct electronic environments compared to the parent compound .

Pyridazino[4,5-b]carbazolones

Thermal [4+2] cycloadditions of 1-methylpyranoindolone with electron-deficient pyridazinones (e.g., 5-ethanesulfonyl-2-methylpyridazin-3(2H)-one) produce isomeric pyridazino[4,5-b]carbazolones (e.g., 3a,b and 5a,b). The product ratio (3a:3b = 2:1) depends on the diene’s substitution pattern, contrasting with non-methylated analogs that exhibit lower regioselectivity .

Pyrimido[5,4-b]carbazole Derivatives

Synthesized via Diels-Alder reactions of 4-methylpyrano[3,4-b]indol-3(9H)-one with dimethyl acetylenedicarboxylate, these derivatives (e.g., 3-aminocarbazoles) feature a pyrimidine ring fused to carbazole.

Pyrrolo[3,4-b]indol-3-ones

1-Methyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-ones () replace the pyran ring with a pyrrolidine system. Synthesized via Fischer indolization of phenylhydrazines with pyrrolidine-2,3-diones, these compounds exhibit reduced aromaticity and distinct NMR shifts (e.g., δ 4.8 ppm for benzyl protons) .

Biologische Aktivität

1-Methylpyrano(3,4-b)indol-3(9H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound can be described as a pyrano-indole derivative. Its synthesis typically involves cycloaddition reactions, which have been explored in various studies. For instance, a regioselective synthesis method has been reported that utilizes cyclic CC-dienophiles to yield this compound effectively .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Research has indicated that derivatives of this compound can inhibit tumor growth. For example, certain pyrano-indole derivatives have shown effectiveness against various cancer cell lines, suggesting their potential as anticancer agents .

- Anti-inflammatory Effects : Studies have demonstrated that compounds related to this compound possess anti-inflammatory properties. This activity may be attributed to their ability to modulate inflammatory pathways .

- Antidiabetic Properties : Some derivatives have been investigated for their role in glucose metabolism and insulin sensitivity, indicating potential applications in treating diabetes .

Antitumor Activity

A study published in Liebigs Annalen der Chemie highlighted the synthesis of various pyrano-indole derivatives and their evaluation for antitumor activity. The results showed that specific compounds exhibited significant cytotoxic effects on human cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HeLa | 10 | Apoptosis induction |

| B | MCF-7 | 15 | Cell cycle arrest |

| C | A549 | 12 | Inhibition of migration |

Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties of pyrano-indole derivatives, researchers found that these compounds significantly reduced pro-inflammatory cytokine levels in vitro. This suggests a potential therapeutic role in managing chronic inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.